![molecular formula C9H7ClHgN2 B14514553 Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury CAS No. 62572-63-8](/img/structure/B14514553.png)
Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury is an organomercury compound that features a mercury atom bonded to a chloro group and a 2-(1H-pyrazol-1-yl)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury typically involves the reaction of 2-(1H-pyrazol-1-yl)phenyl derivatives with mercury(II) chloride. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme can be represented as follows:
2-(1H-pyrazol-1-yl)phenyl derivative+HgCl2→this compound+by-products
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
化学反応の分析
Types of Reactions
Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Coordination Reactions: The mercury center can coordinate with other ligands, forming complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. These reactions are typically carried out in polar solvents under mild conditions.
Coordination Reactions: Ligands such as phosphines, amines, and thiols can coordinate with the mercury center, often in the presence of a base to facilitate the reaction.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloro group is replaced by the nucleophile.
Coordination Reactions: Products are coordination complexes with various ligands attached to the mercury center.
科学的研究の応用
Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organomercury compounds and coordination complexes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
作用機序
The mechanism of action of Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury involves its ability to interact with biological molecules, particularly proteins and enzymes. The mercury center can form strong bonds with sulfur-containing amino acids, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury: Unique due to the presence of both a chloro group and a 2-(1H-pyrazol-1-yl)phenyl group.
Mercury(II) chloride: Lacks the organic ligand, making it less specific in its interactions.
Phenylmercury chloride: Contains a phenyl group instead of the 2-(1H-pyrazol-1-yl)phenyl group, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to the combination of the chloro group and the 2-(1H-pyrazol-1-yl)phenyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields.
特性
CAS番号 |
62572-63-8 |
|---|---|
分子式 |
C9H7ClHgN2 |
分子量 |
379.21 g/mol |
IUPAC名 |
chloro-(2-pyrazol-1-ylphenyl)mercury |
InChI |
InChI=1S/C9H7N2.ClH.Hg/c1-2-5-9(6-3-1)11-8-4-7-10-11;;/h1-5,7-8H;1H;/q;;+1/p-1 |
InChIキー |
RSEDNANRDPCOGW-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)N2C=CC=N2)[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


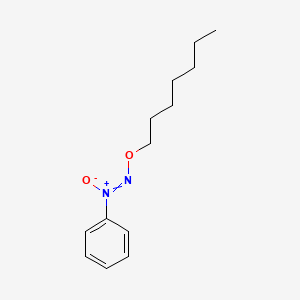
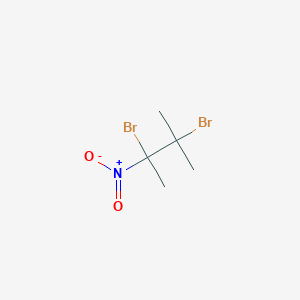
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
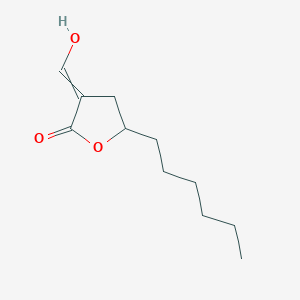
![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
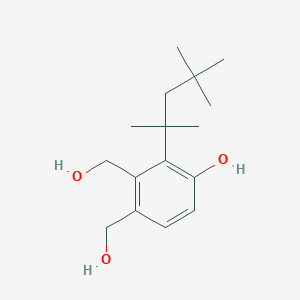
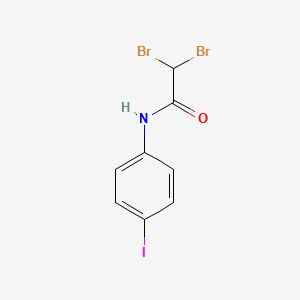
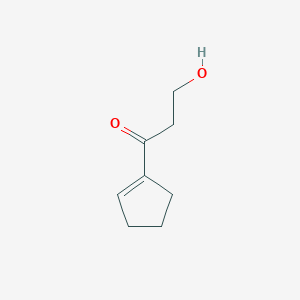
![2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide](/img/structure/B14514513.png)
![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)
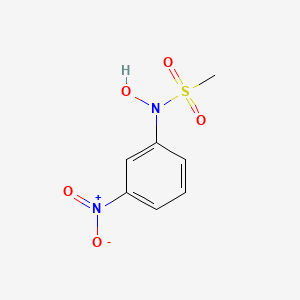
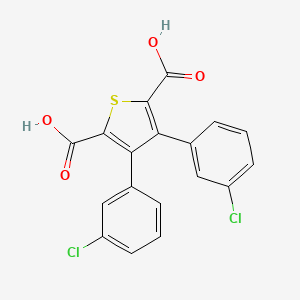
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)
